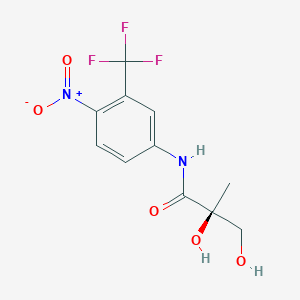

O-De-phenyl Andarine

Description

Identification as a Key Metabolite of Andarine (S-4)

O-De-phenyl Andarine is recognized as a urinary metabolite of Andarine, also known as S-4, a well-known SARM. cymitquimica.com The metabolism of Andarine in the human body is extensive and involves several chemical reactions. dshs-koeln.de One of the significant metabolic pathways is dephenylation, which results in the formation of this compound. dshs-koeln.detandfonline.com This process involves the removal of a phenyl group from the parent compound. spectroscopyeurope.comnih.gov The identification of this compound is crucial for understanding how Andarine is processed and eliminated by the body. nih.govresearchgate.net For routine doping control purposes, the detection of such specific metabolites is a key focus. cymitquimica.com

Role and Significance in Androgenic Compound Biotransformation Studies

The study of this compound plays a significant role in the broader field of biotransformation of androgenic compounds. dshs-koeln.detandfonline.com Biotransformation is the process by which a substance is chemically altered in the body. Understanding these metabolic pathways is essential for several reasons. In vitro studies using liver enzymes have been instrumental in identifying the metabolic routes of SARMs like Andarine. tandfonline.comcabidigitallibrary.org These studies have shown that besides dephenylation, other major metabolic reactions include hydroxylation, nitro-reduction, and demethylation. tandfonline.comcabidigitallibrary.org The characterization of metabolites such as this compound provides valuable data for developing analytical methods to detect the use of the parent compound. nih.govresearchgate.net This is particularly important in the context of anti-doping, where the detection of metabolites can often provide a longer window of detection than the parent drug itself. dshs-koeln.de

Historical Context of Arylpropionamide-Derived SARM Development

The development of non-steroidal SARMs, particularly those derived from arylpropionamide, dates back to 1998. wikipedia.org Researchers at the University of Tennessee are credited with creating the first arylpropionamide-based SARM. wikipedia.org This class of SARMs was developed from the structural modification of nonsteroidal antiandrogens like bicalutamide (B1683754). wikipedia.org Andarine (S-4) itself was one of the early arylpropionamide-derived SARMs to be developed and was first described in the literature around 2002. wikipedia.orgwikipedia.org It underwent initial clinical trials for conditions like muscle wasting. spectroscopyeurope.comwikipedia.org The development of Andarine and other related compounds like Ostarine (S-22) paved the way for a new therapeutic approach to conditions requiring anabolic support without the full androgenic profile of traditional steroids. wikipedia.orgwikipedia.org The research into the metabolism of these early SARMs, leading to the identification of metabolites like this compound, has been a continuous area of study to ensure effective detection and understanding of these compounds. researchgate.netwada-ama.org

Structure

3D Structure

Properties

Molecular Formula |

C11H11F3N2O5 |

|---|---|

Molecular Weight |

308.21 g/mol |

IUPAC Name |

(2S)-2,3-dihydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |

InChI |

InChI=1S/C11H11F3N2O5/c1-10(19,5-17)9(18)15-6-2-3-8(16(20)21)7(4-6)11(12,13)14/h2-4,17,19H,5H2,1H3,(H,15,18)/t10-/m0/s1 |

InChI Key |

FEZWNOHXAIWDTD-JTQLQIEISA-N |

Isomeric SMILES |

C[C@](CO)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O |

Canonical SMILES |

CC(CO)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O |

Origin of Product |

United States |

Metabolic Profiling and Biotransformation Pathways Yielding O De Phenyl Andarine

In Vitro Studies of Andarine Metabolism: Hepatic Microsomal and S9 Fraction Investigations

In vitro models using subcellular liver fractions are instrumental in predicting the metabolic stability and pathways of drug candidates. For Andarine, studies have utilized systems such as human, bovine, and equine liver microsomes to map its biotransformation. researchgate.net Liver S9 fractions, which contain both microsomal and cytosolic enzymes, offer a more comprehensive metabolic profile by encompassing a wider range of Phase I and Phase II enzymatic activities. These systems have been pivotal in identifying the primary metabolic reactions Andarine undergoes.

Dephenylation and Hydrolysis Mechanisms

One of the significant metabolic pathways for Andarine is the cleavage of its ether bond, leading to the removal of the B-ring, a process that can be described as dephenylation or hydrolysis. nih.govdshs-koeln.de This reaction results in the formation of the metabolite known as O-De-phenyl Andarine. nih.gov This hydrolytic cleavage is a critical step in the breakdown of the parent compound, producing a core structure that can undergo further metabolic changes. nih.gov The identification of this hydrolysis product has been confirmed through mass spectrometric analysis of urinary metabolites. researchgate.netnih.gov

Deacetylation and Nitro-Reduction Pathways

Andarine also undergoes other significant Phase I transformations. Deacetylation, the removal of the acetyl group, is a frequently observed reaction. researchgate.netdshs-koeln.de Another key pathway is the reduction of the nitro group on the A-ring to form an aromatic amine. nih.gov These reactions, along with hydroxylation, create a variety of Phase I metabolites that are more polar than the parent compound. researchgate.netdshs-koeln.denih.gov

Conjugation Reactions: Glucuronidation and Sulfation

Following Phase I modifications, Andarine and its metabolites are subjected to Phase II conjugation reactions, which further increase their water solubility for excretion. The most prominent conjugation pathways are glucuronidation and sulfation. researchgate.netdshs-koeln.de The parent Andarine molecule itself, as well as its Phase I metabolites (including hydroxylated and deacetylated products), can be conjugated with glucuronic acid or sulfate (B86663). researchgate.netnih.govdshs-koeln.de The detection of these glucuronide and sulfate conjugates is a key aspect of identifying Andarine use in doping control analysis. chemicalbook.com

Characterization of Phase I and Phase II Metabolites of Andarine

The biotransformation of Andarine results in a diverse array of metabolites. Phase I metabolism primarily involves oxidation, reduction, and hydrolysis, while Phase II involves conjugation reactions.

Phase I Metabolites:

This compound: Formed via hydrolysis/dephenylation of the ether linkage. nih.gov

Deacetylated Metabolites: Resulting from the cleavage of the acetyl group. researchgate.netnih.gov

Monohydroxylated Metabolites: Products of oxidation at various positions on the molecule. researchgate.netnih.gov

Nitro-Reduced Metabolites: Formed by the reduction of the nitro group to an amine. nih.gov

Phase II Metabolites:

Glucuronide Conjugates: The parent drug and its Phase I metabolites can be conjugated with glucuronic acid. researchgate.netnih.gov

Sulfate Conjugates: Sulfation of Phase I metabolites, such as the monohydroxylated and deacetylated products, is also a major pathway. researchgate.netnih.govdshs-koeln.de

The following table summarizes the major metabolic pathways and the resulting metabolites identified.

| Metabolic Pathway | Reaction Type | Resulting Metabolite(s) |

| Dephenylation / Hydrolysis | Phase I | This compound |

| Deacetylation | Phase I | Deacetylated Andarine |

| Hydroxylation | Phase I | Monohydroxylated Andarine |

| Nitro-reduction | Phase I | Amino-Andarine |

| Glucuronidation | Phase II | Andarine-glucuronide, Metabolite-glucuronides |

| Sulfation | Phase II | Metabolite-sulfates |

Enzymatic Systems Involved in Andarine Biotransformation

The metabolic conversion of Andarine is mediated by various enzymatic systems primarily located in the liver.

Phase I Enzymes: The hydrolysis, oxidation (hydroxylation), and reduction reactions are typically carried out by cytochrome P450 (CYP) enzymes located in the liver microsomes. While specific CYP isoforms responsible for Andarine metabolism are not extensively detailed in the provided literature, this family of enzymes is the principal catalyst for such Phase I transformations. Amidase enzymes may be involved in the deacetylation process.

Phase II Enzymes: The conjugation reactions are facilitated by transferase enzymes. UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation, while sulfotransferases (SULTs) catalyze the sulfation of Andarine and its metabolites. researchgate.net

Comparative Metabolic Routes Across Species (e.g., human, rat, dog, bovine)

Studies have shown that the metabolism of aryl propionamide-derived SARMs like Andarine occurs across various species, though some differences may exist.

Human: In humans, Andarine is extensively metabolized through deacetylation, hydroxylation, dephenylation, and subsequent glucuronidation and sulfation. researchgate.netdshs-koeln.de

Rat: Pharmacokinetic studies in rats show that Andarine is rapidly absorbed and extensively metabolized. Forty different Phase I and Phase II metabolites have been identified in the urine and feces of male Sprague-Dawley rats. nih.gov The major pathways include A-ring nitro reduction and B-ring hydroxylation, followed by sulfation and glucuronidation. nih.gov

Bovine and Equine: In vitro studies using bovine and equine liver microsomes have also demonstrated that Andarine undergoes significant metabolism, consistent with the pathways observed in humans. researchgate.net

Advanced Analytical Methodologies for the Detection and Structural Elucidation of O De Phenyl Andarine

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with mass spectrometry stands as the foremost analytical technique for the detection of Andarine and its metabolites, including O-De-phenyl Andarine. dshs-koeln.de LC-MS/MS is frequently cited as the preferred method due to its superior sensitivity and specificity in complex biological samples like urine and plasma. dshs-koeln.defarmaciajournal.comnih.gov This approach allows for the effective separation of metabolites from the sample matrix, followed by their specific detection and quantification. farmaciajournal.com

The analysis often involves reversed-phase liquid chromatography, which separates compounds based on their hydrophobicity. farmaciajournal.com The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation patterns, known as transitions, from a precursor ion to product ions. farmaciajournal.com Studies have demonstrated that LC-MS/MS methods can be developed and validated for the quantitative analysis of Andarine and its metabolites in biological fluids like rat serum, proving applicable for both pharmacokinetic research and doping control. farmaciajournal.com The identification of this compound, which is formed by the hydrolysis and removal of the compound's B-ring, has been confirmed through mass spectrometric characterization of urinary metabolites. nih.gov

High-Resolution Accurate-Mass (HRAM) Spectrometry Techniques

High-Resolution Accurate-Mass (HRAM) spectrometry, often utilizing instruments like the Quadrupole-Orbitrap (e.g., Q-Exactive) or Quadrupole Time-of-Flight (Q-TOF), provides a significant advantage in the analysis of this compound. nih.govnih.govrmtcnet.com These instruments offer high resolving power (e.g., 70,000 FWHM) and exceptional mass accuracy, enabling the confident determination of an analyte's elemental composition from its exact mass. rmtcnet.com

The use of HRAM is crucial for identifying unknown metabolites and distinguishing between compounds with very similar nominal masses. rmtcnet.com Analytical methods using LC-HRAM have been successfully employed to detect Andarine and its metabolites in equine plasma and blood samples. nih.govrmtcnet.com Full-scan HRAM data acquisition allows for retrospective analysis, meaning that data collected previously can be re-examined for new compounds or metabolites of interest without needing to re-run the sample. researchgate.net This is a distinct advantage in anti-doping screening where the list of prohibited substances is constantly evolving. researchgate.net

| Parameter | Setting |

|---|---|

| Mass Spectrometer | QExactive Benchtop Orbitrap |

| Ionization Mode | Heated Electrospray Ionization (HESI) with Polarity Switching |

| Resolution | 70,000 (FWHM) |

| Scan Range | m/z 50 to m/z 850 |

| Analysis Mode | Targeted MS2 |

Electrospray Ionization (ESI) Modes and Parameters

Electrospray Ionization (ESI) is the most common ionization technique used for the LC-MS analysis of Andarine and its metabolites. It is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. Analyses have been successfully performed using both positive and negative ESI modes. farmaciajournal.comrmtcnet.comnih.gov Some methods employ polarity switching within a single analytical run to capture a wider range of metabolites, which may ionize preferentially in one mode over the other. rmtcnet.com

Negative mode ESI (ESI-) has been shown to be effective for detecting Andarine and its metabolites, including in quantitative methods developed for rat serum. farmaciajournal.com Specific source parameters are optimized to achieve the best sensitivity and stability. These parameters include the spray voltage, vaporizer temperature, and the flow rates of sheath, auxiliary, and curtain gases. farmaciajournal.com For instance, one validated method utilized a spray voltage of 1800 V and a vaporizer temperature of 450°C. farmaciajournal.com Heated ESI (HESI) is also used to aid in desolvation and improve ionization efficiency. rmtcnet.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

In contrast to the widespread success of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) is generally considered unsuitable for the detection of Andarine and its O-dephenylated metabolite. dshs-koeln.de The primary challenges lie with the poor chromatographic properties of these arylpropionamide-derived compounds on GC systems. dshs-koeln.de

Furthermore, the derivatization process, typically required to make the compounds volatile enough for GC analysis, can be problematic. For Andarine and its metabolites, trimethylsilylation, a common derivatization technique in doping analysis, results in incomplete reactions and the formation of multiple products, complicating the analysis and reducing sensitivity. dshs-koeln.denih.gov While GC-MS remains a vital tool for many classes of compounds in sports drug testing, liquid chromatography-based methods are clearly preferred for Andarine and its derivatives. dshs-koeln.denih.gov

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable detection of this compound in biological matrices such as urine and plasma. thermofisher.comwindows.net The primary goals are to remove interfering substances (e.g., proteins, salts, lipids), concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. thermofisher.com

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from complex samples prior to LC-MS analysis. thermofisher.comlcms.cz The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The selection of the sorbent and solvents is tailored to retain the analyte of interest while washing away interferences, or vice-versa. thermofisher.com

For the analysis of Andarine in plasma, a common SPE protocol involves several key steps. rmtcnet.com First, the sample may be pre-treated, for example by centrifugation to remove particulates. thermofisher.com The SPE cartridge is then conditioned, typically with an organic solvent like methanol (B129727) followed by water, to activate the sorbent. The sample is loaded onto the cartridge, after which a wash step removes unwanted matrix components. Finally, the analyte is eluted from the cartridge using an appropriate solvent or solvent mixture. rmtcnet.com

| Step | Procedure |

|---|---|

| Sample Pre-treatment | Plasma supernatant loaded onto cartridge |

| Conditioning | Methanol (2 mL) followed by water (2 mL) |

| Washing | Acetic acid (0.1 M, 2 mL) |

| Drying | Nitrogen gas under positive pressure |

| Elution | Ethyl acetate/hexane (3:2 v/v, 3 mL) |

| Post-Elution | Extract evaporated to dryness and reconstituted in mobile phase |

Enzymatic Deconjugation Strategies

Andarine and its metabolites are subject to extensive phase II metabolism, where they are conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. dshs-koeln.denih.gov This means that in urine, this compound may exist primarily as a glucuronide or sulfate conjugate. These conjugated forms can be difficult to detect directly or may not be amenable to certain extraction procedures.

Therefore, a crucial step in sample preparation for many anti-doping analyses is enzymatic deconjugation, also known as hydrolysis. dshs-koeln.dedshs-koeln.de This involves treating the urine sample with an enzyme, such as β-glucuronidase (often from E. coli or Helix pomatia), to cleave the conjugate and release the free form of the metabolite. dshs-koeln.denih.gov Analysis of this "total" fraction (free + deconjugated) is often preferred as it significantly increases the concentration of the target analyte, thereby improving the chances and reliability of detection. dshs-koeln.de

"Dilute-and-Shoot" Procedures

The "dilute-and-shoot" approach is a high-throughput sample preparation technique frequently employed in toxicological and anti-doping screening for its simplicity, speed, and minimal sample manipulation, which reduces the potential for analytical errors. semanticscholar.orgdshs-koeln.de This method is particularly suitable for the initial screening of urine samples for the presence of Andarine and its metabolites, including this compound. semanticscholar.orgdokumen.pub

The fundamental principle of this procedure involves the dilution of a biological matrix, typically urine, with a suitable solvent, followed by direct injection into an analytical instrument, most commonly a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. dokumen.pubnih.gov This minimizes matrix effects that can interfere with the analysis.

For the analysis of Andarine and its metabolites, a common practice involves diluting the urine sample with a mixture of an aqueous solution containing a small percentage of an organic modifier and an acid, such as formic acid. dokumen.pub One study on the determination of Andarine in urine utilized a "dilute-and-shoot" procedure where the limit of detection was found to be in the range of 0.5–2.5 ng/mL, with calibration curves linear in the range of 2.5–250 ng/mL. semanticscholar.org While direct analysis of diluted urine is a viable and rapid screening method, it is important to note that for some Andarine metabolites, the detection time window may be shorter compared to methods involving a hydrolysis step to cleave conjugates. dokumen.pub

Table 1: Illustrative "Dilute-and-Shoot" Protocol for SARM Screening

| Parameter | Description |

| Sample Matrix | Human Urine |

| Sample Preparation | Dilution of 200 µL of urine with 800 µL of a solvent mixture. dokumen.pub |

| Dilution Solvent | 0.1% formic acid and 3% methanol in water with an internal standard. dokumen.pub |

| Analysis | Direct injection into an LC-MS/MS system. |

Chromatographic Separation Techniques and Parameters

Following sample preparation, chromatographic separation is a critical step to isolate this compound from other endogenous and exogenous compounds in the sample, ensuring accurate identification and quantification. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of SARMs and their metabolites due to its high separation efficiency and sensitivity. nih.govrmtcnet.com

The separation is typically achieved using a reversed-phase column, where the stationary phase is non-polar, and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. A gradient elution is commonly employed, where the proportion of the organic solvent in the mobile phase is increased over time to effectively separate compounds with varying polarities.

One detailed analytical method for Andarine utilized a high-resolution accurate mass (HRAM) spectrometer with a gradient elution performed at a flow rate of 0.4 mL/min. The gradient program started with 5% of the organic phase, which was increased to 95% over approximately 15 minutes, before returning to the initial conditions for column re-equilibration. Such a gradient is crucial for resolving the parent drug from its various metabolites, including the polar this compound.

The choice of the chromatographic column is also pivotal. A phenyl-hexyl column, for instance, can offer alternative selectivity for aromatic compounds like this compound due to π-π interactions between the analyte and the stationary phase.

Table 2: Example UHPLC-MS/MS Parameters for Andarine and Metabolite Analysis

| Parameter | Specification |

| Instrument | UHPLC system coupled to a tandem mass spectrometer |

| Column | Reversed-phase C18 or Phenyl-Hexyl column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient Elution | Start at low %B, ramp up to high %B over 10-15 min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Heated Electrospray Ionization (HESI), positive or negative mode |

The detection of this compound (M4) is a key aspect of analyzing Andarine metabolism. nih.gov The formation of this metabolite is thought to occur through the oxidation of the oxypropylene amide moiety followed by O-aryl elimination. nih.gov Given its distinct structure compared to other Andarine metabolites, its chromatographic behavior will be different, necessitating a well-optimized separation method to ensure it is resolved from potentially interfering substances.

Structure Activity Relationship Sar Studies and Molecular Design Considerations for Andarine and Its Analogues

Conformational Analysis and Ligand-Androgen Receptor Interactions

The interaction between a SARM and the androgen receptor (AR) is a critical determinant of its biological activity. The binding of a ligand to the AR induces specific conformational changes in the receptor's ligand-binding domain (LBD). nih.gov These conformational shifts modulate the surface topology of the receptor, which in turn influences the recruitment of coactivator and corepressor proteins. nih.govnih.gov This differential recruitment is a key mechanism underlying the tissue-selective effects of SARMs. nih.govlupinepublishers.com

For instance, the binding of an agonist like dihydrotestosterone (B1667394) (DHT) promotes a conformation that facilitates the interaction between the N-terminal domain (NTD) and the C-terminal LBD of the AR, a process crucial for robust transcriptional activation. nsa.bgnih.govfrontiersin.org In contrast, some SARMs may induce a distinct conformation that alters this N/C interaction, leading to a different profile of gene regulation. nih.govnsa.bg Studies have shown that while the coactivator SRC-1 enhances SARM-induced AR transactivation in muscle cells, its effect on DHT-induced activation in the same cells is less pronounced. nih.gov This suggests that the SARM-induced AR conformation is more favorable for coactivator interaction in muscle tissue environments. nih.gov

The specific binding of SARMs to the AR's ligand-binding domain initiates a conformational change that activates the receptor. mdpi.com This process is fundamental to their function, enabling them to exert effects comparable to endogenous androgens like testosterone (B1683101) in tissues such as muscle. mdpi.com The unique conformational state induced by each ligand dictates its functional outcome, whether it be agonistic, antagonistic, or a partial agonism. uspharmacist.com

Influence of Aryl and Alkyl Substituents on Androgen Receptor Binding Affinity

The chemical structure of arylpropionamide-based SARMs, such as Andarine and its derivatives, plays a pivotal role in their binding affinity for the androgen receptor. Structure-activity relationship (SAR) studies have demonstrated that modifications to the A- and B-rings significantly impact this affinity. nih.gov

For arylpropionamide derivatives, electron-withdrawing groups on the A-ring are crucial for good binding affinity and functional activity. researchgate.net Optimal activity is often achieved with a nitro or cyano group at the para-position, combined with a chloro or trifluoromethyl group at the meta-position of the A-ring. researchgate.net The nature of the substituent on the B-ring also has a profound effect. For example, replacing a nitro group with a cyano group, as seen in the development of S-22 from Andarine-like structures, can enhance in vivo stability, even if it slightly lowers the in vitro AR binding affinity. nih.gov

Research into a series of bicalutamide (B1683754) analogues, which share a structural backbone with many SARMs, revealed that para-substituted ligands on the B-ring generally exhibit higher AR binding affinities than their meta-substituted counterparts. acs.org Furthermore, within a series of halogen-substituted SARMs, the in vitro AR binding affinity was found to decrease as the size of the halogen atom increased. nih.gov However, this did not directly correlate with in vivo activity, highlighting the complex interplay between binding affinity and other pharmacokinetic properties. nih.gov

The following table summarizes the AR binding affinities for selected Andarine analogues, illustrating the impact of different substituents.

| Compound | A-Ring Substituents (para/meta) | B-Ring Substituent (para) | AR Binding Affinity (Ki, nM) |

| S-19 | NO2 / CF3 | NO2 | 3.8 |

| S-20 | NO2 / CF3 | CN | 2.0 |

| S-21 | CN / CF3 | NO2 | 2.0 |

| S-22 | CN / CF3 | CN | 2.1 |

| Data sourced from scientific research on Andarine analogues. researchgate.net |

Strategies for Modulating Metabolic Stability through Structural Modifications

One key strategy involves replacing metabolically labile groups with more stable ones. For instance, the nitro group present in Andarine's A-ring is susceptible to reduction. researchgate.net Replacing this with a cyano group, which is not reducible, was a key step in developing more stable analogues like S-22. nih.gov Similarly, substituting the N-acetyl moiety can prevent deacetylation reactions. spectroscopyeurope.com The ether linkage in arylpropionamide SARMs was found to be more metabolically stable than the original thioether function derived from bicalutamide. psu.edu

General strategies for improving metabolic stability that are applicable to SARM design include:

Replacing labile functional groups: Swapping esters for amides or introducing groups less prone to enzymatic attack. psu.edu

Introducing fluorine-containing moieties: Groups like trifluoromethyl (CF3) can block metabolic sites and alter electronic properties to improve stability. researchgate.net

Cyclization and backbone modification: Constraining the molecule's conformation can make it less accessible to metabolic enzymes. mdpi.com

Alkylation: Strategic placement of alkyl groups, such as a 17α-methyl group in steroidal SARMs, can reduce presystemic metabolism. nih.gov

The metabolic fate of Andarine often involves the elimination of the entire B-ring, which, while a degradation pathway, has been utilized in doping control to detect its use. spectroscopyeurope.com

Computational Chemistry and Molecular Modeling Approaches in SARM Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of SARMs. bioscipublisher.comtarosdiscovery.comschrodinger.com These methods provide valuable insights into ligand-receptor interactions, help predict binding affinities, and guide the synthesis of novel compounds with improved properties. bioscipublisher.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein (the AR in this case) is known, SBDD methods like molecular docking can be used to predict how different ligands will bind to the active site. tarosdiscovery.com This allows for the virtual screening of large compound libraries to identify potential new SARMs. While crystallography studies are ongoing to better define the binding modes of nonsteroidal SARMs, homology models of the AR have been used to aid in the design of new ligands. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution crystal structure, LBDD techniques can be employed. bioscipublisher.comtarosdiscovery.com These methods, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use the structural information from a set of known active ligands to build a model that predicts the activity of new, untested compounds. bioscipublisher.com For arylpropionamide SARMs, 3D-QSAR analyses have been performed to understand the structural requirements for high binding affinity and functional activity. researchgate.net

Structure-Activity Relationship Matrix (SARM) Method: This computational approach systematically organizes compounds into matrices based on their core structures (scaffolds) and substituents. acs.orgnih.govresearchgate.net This allows for the visualization of SAR patterns and the identification of "virtual" compounds (unexplored combinations of scaffolds and substituents) that may have desirable properties. nih.gov This method integrates structural analysis with compound design, facilitating the optimization of lead compounds. acs.orgnih.gov

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success, thereby reducing time and cost. bioscipublisher.comtarosdiscovery.com

Preclinical Pharmacological Investigations of Andarine Parent Compound Informing Metabolite Significance

Androgen Receptor Ligand-Binding Domain Interactions

In vitro studies have been crucial in characterizing the interaction of Andarine with the androgen receptor (AR). These investigations have consistently demonstrated that Andarine binds to the AR with high affinity.

Binding Affinity: Andarine exhibits a strong binding affinity for the androgen receptor, with a reported Ki value of approximately 4 nM to 7.5 nM. moreplatesmoredates.comapexbt.commedchemexpress.com The Ki value is a measure of the concentration of the ligand required to occupy 50% of the receptors, with a lower value indicating higher affinity.

Agonist Activity: Upon binding, Andarine acts as a potent agonist of the androgen receptor. apexbt.com In cell-based reporter gene assays, Andarine has been shown to stimulate AR-mediated transcription effectively. nih.gov One study noted that at a concentration of 10 nM, Andarine stimulated AR-mediated transcription to a level as high as 93% of that achieved by the potent endogenous androgen, dihydrotestosterone (B1667394) (DHT). apexbt.comrmtcnet.com

Receptor Selectivity: Structurally, Andarine is part of the arylpropionamide class of SARMs. chemicalbook.com Unlike steroidal androgens, these nonsteroidal ligands are not substrates for enzymes like 5α-reductase (which converts testosterone (B1683101) to the more potent DHT) or aromatase (which converts testosterone to estrogen). chemicalbook.com This inherent selectivity at the molecular level is a key factor in its tissue-differentiated effects. The mechanism of tissue selectivity is thought to involve the unique conformational changes Andarine induces in the AR upon binding, which in turn leads to differential recruitment of coactivator and corepressor proteins in various cell types. wikipedia.org

Tissue-Selective Androgenic and Anabolic Activity in Animal Models

The defining characteristic of Andarine is its tissue-selective pharmacology, which has been extensively documented in various preclinical animal models, primarily in rats. These studies typically use castrated (orchidectomized) male rats to create a state of androgen deficiency, allowing for a clear assessment of the compound's effects. nih.govnih.gov

Andarine has consistently demonstrated potent anabolic effects on skeletal muscle in animal models.

Muscle Mass Restoration: In studies involving castrated rats, Andarine treatment effectively restored the mass of key muscles. For instance, it fully restored the weight of the levator ani muscle, an androgen-sensitive muscle often used as a marker for anabolic activity, to levels seen in intact (non-castrated) control animals. nih.govswolverine.com It also restored the mass of the soleus muscle. nih.gov

Muscle Strength Improvement: Beyond just increasing mass, Andarine has been shown to improve muscle function. In one study, orchidectomized rats were left for 12 weeks to allow for significant muscle atrophy and strength loss. nih.gov Subsequent treatment with Andarine for 8 weeks restored the strength of the soleus muscle to the level of intact animals. nih.govswolverine.com This restoration of muscle performance was achieved without a significant change in the kinetics of muscle contraction. nih.gov

Comparison with Steroids: When compared to testosterone propionate (B1217596) (TP), Andarine showed greater anabolic activity on the levator ani muscle at equivalent doses in castrated rats. moreplatesmoredates.com In a comparison with dihydrotestosterone (DHT), Andarine was similarly potent in restoring soleus muscle strength and levator ani muscle weight. nih.govswolverine.com

Andarine has shown significant promise in preclinical models for its beneficial effects on bone health, a key therapeutic target for conditions like osteoporosis. caringsunshine.compower-zone.store

Bone Mineral Density (BMD): In orchidectomized male rats, Andarine treatment not only prevented castration-induced bone loss but also led to a significantly greater increase in total body bone mineral density compared to DHT. nih.govswolverine.com

Effects in Female Models: The positive skeletal effects are not limited to males. In a study on ovariectomized female rats (a model for postmenopausal osteoporosis), a 120-day treatment with Andarine maintained whole-body and trabecular bone mineral density. lupinepublishers.comresearchgate.net

Bone Quality and Strength: Andarine treatment in ovariectomized rats also resulted in significant increases in cortical bone quality at the femoral midshaft, which translated to increased load-bearing capacity (bone strength). researchgate.net This suggests Andarine has the potential to not only prevent bone resorption but also to promote bone anabolism. lupinepublishers.comresearchgate.net

The hallmark of Andarine's preclinical profile is its ability to separate anabolic effects in muscle and bone from androgenic effects in tissues like the prostate and seminal vesicles. moreplatesmoredates.comnih.gov

Partial Agonism in Androgenic Tissues: In castrated rats, while Andarine acts as a full agonist in muscle, it behaves as a partial agonist in the prostate and seminal vesicles. moreplatesmoredates.comnih.gov For example, a dose of Andarine that fully restored levator ani muscle weight only restored prostate and seminal vesicle weights to a fraction of those in intact animals (e.g., 16% and 17%, respectively). nih.govswolverine.com

Selectivity in Intact Animals: Studies in intact (non-castrated) rats further confirmed this selectivity. Andarine was able to significantly decrease prostate weight without affecting the levator ani muscle, a profile distinct from non-selective androgens. nih.gov

Comparative Efficacy: The dissociation between anabolic and androgenic effects is stark when compared to traditional androgens. In one study, while DHT stimulated prostate and seminal vesicle weights to more than double that of intact controls, Andarine had a minimal effect on these androgenic organs at a dose that produced comparable anabolic effects in muscle. nih.gov

The table below summarizes the tissue-selective effects of Andarine (S-4) compared to Dihydrotestosterone (DHT) in orchidectomized (ORX) rats after 8 weeks of treatment.

| Treatment Group | Soleus Muscle Mass (mg) | Levator Ani Muscle Mass (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |

| Intact Control | 165 ± 5 | 311 ± 13 | 437 ± 25 | 506 ± 37 |

| ORX + Vehicle | 143 ± 4 | 102 ± 8 | 21 ± 2 | 19 ± 1 |

| ORX + S-4 (3 mg/kg) | 162 ± 6 | 315 ± 15 | 71 ± 7 | 84 ± 10 |

| ORX + DHT (3 mg/kg) | 167 ± 6 | 321 ± 19 | 913 ± 105 | 1032 ± 110 |

| Data adapted from studies in orchidectomized rats. Values are illustrative representations of mean ± standard deviation to demonstrate comparative effects. nih.gov |

Differential Gene Expression Profiling in Target Tissues

The tissue-selective actions of Andarine are rooted in its ability to differentially modulate gene expression. While detailed profiling is complex, initial studies have provided insights.

Distinct from DHT: Research has indicated that Andarine and DHT lead to differential regulation of gene expression in prostate cancer cell lines. nih.gov This suggests that the two compounds, despite both binding to the AR, initiate different downstream transcriptional events, which likely underpins their varied physiological effects. nih.gov

Anti-Carcinogenic Research: More recent in vitro studies on various cancer cell lines have explored Andarine's effects on gene expression. In breast cancer cells, Andarine treatment led to the upregulation of tumor suppressor genes (like TP53, CDKN1A, and BAX) and the downregulation of oncogenes. biorxiv.orgbiorxiv.orgresearchgate.net Similarly, in studies on pancreatic and lung cancer cells, Andarine was shown to downregulate genes involved in proliferation (like MKI67 and PCNA) and upregulate genes associated with apoptosis and cell cycle arrest (like BAX and GADD45A). researchgate.netbenthamscience.com These findings highlight its capacity to modulate specific genetic pathways.

Cellular and Molecular Mechanisms of Action in In Vitro Systems

In vitro systems have been instrumental in dissecting the molecular mechanisms through which Andarine exerts its effects.

AR-Mediated Transcription: As mentioned, Andarine is a potent agonist that stimulates AR-mediated transcriptional activation. nih.gov It effectively mimics the action of endogenous androgens in this regard within muscle and bone cells.

Cell Cycle Arrest and Apoptosis: In cancer cell research, Andarine has demonstrated the ability to induce cell cycle arrest and apoptosis (programmed cell death). biorxiv.orgresearchgate.net For example, in breast cancer cell lines, it caused cell cycle arrest at the G0/G1 or S-phase and promoted apoptosis. biorxiv.orgbiorxiv.org This was supported by gene expression changes, such as the upregulation of pro-apoptotic genes like BAX and PUMA. biorxiv.orgbenthamscience.com

Metabolic Reprogramming: Recent metabolomics studies have suggested that Andarine can induce significant metabolic shifts in cells. In breast cancer cells, treatment altered pathways related to catecholamine biosynthesis, nucleotide metabolism, and energy metabolism. biorxiv.orgresearchgate.net This indicates that its mechanism of action extends beyond simple AR agonism to include broader reprogramming of cellular metabolism.

Cell Proliferation Inhibition and Cell Cycle Modulation

Preclinical in-vitro studies have demonstrated Andarine's capacity to inhibit cell proliferation and modulate the cell cycle in various cancer cell lines. In studies involving pancreatic, lung, and breast cancer cells, Andarine has been shown to suppress cancer cell growth. researchgate.netresearchgate.netbiorxiv.org

A key mechanism behind this is the induction of cell cycle arrest, primarily at the G0/G1 phase. researchgate.netresearchgate.netnih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. For instance, in pancreatic cancer cells (MIA-PaCa-2), treatment with Andarine led to a significant halt in the cell cycle at the G0/G1 checkpoint. researchgate.netnih.gov Similarly, in A549 lung cancer cells, Andarine administration resulted in reduced cell viability, decreased tumorigenic potential, and cell cycle arrest at the G0/G1 phase. researchgate.net

Gene expression analyses have provided a molecular basis for these observations. Andarine treatment has been associated with the downregulation of genes that promote cell cycle progression and proliferation, such as MKI67, BIRC5, and PCNA. dntb.gov.uaresearchgate.net Conversely, it upregulates the expression of cyclin-dependent kinase inhibitors like CDKN1A and CDKN1B, which are crucial for enforcing the G0/G1 arrest. researchgate.net In breast cancer cells, Andarine's effect on the cell cycle was found to be cell-line dependent, inducing S-phase arrest in MCF-7 cells and G0/G1-S arrest in MDA-MB-231 cells. researchgate.net

| Cell Line | Cancer Type | Effect on Proliferation | Cell Cycle Arrest Phase | Key Gene Expression Changes | Reference |

| MIA-PaCa-2 | Pancreatic Cancer | Repressed growth and proliferation | G0/G1 | Downregulation of CDKN1A | researchgate.netnih.gov |

| A549 | Lung Cancer | Inhibited growth and proliferation | G0/G1 | Upregulation of CDKN1A, CDKN1B, GADD45A; Downregulation of MKI67, BIRC5, PCNA | researchgate.netresearchgate.net |

| MCF-7 | Breast Cancer | Reduced viability | S-phase | Upregulation of CDKN1B, PUMA; Downregulation of ANKRD1, EDN1, CCND1, CDK-6, ATM | researchgate.net |

| MDA-MB-231 | Breast Cancer | Reduced viability | G0/G1-S | Upregulation of TP53, CDKN1A, BAX; Downregulation of CXCL2, CDK-6, ATM | researchgate.net |

Induction of Apoptosis and Senescence Pathways

Beyond halting the cell cycle, Andarine has been shown to induce programmed cell death (apoptosis) and cellular senescence in cancer cells. researchgate.netnih.gov In lung cancer (A549 cells) and glioblastoma multiforme (GBM) cells, Andarine treatment led to a significant increase in the rate of apoptosis. researchgate.netnih.gov

This pro-apoptotic effect is supported by gene expression studies, which show an upregulation of genes that promote apoptosis, such as BAX and PUMA, and a downregulation of survival factors like BIRC5. researchgate.netresearchgate.net The BAX gene codes for a protein that is essential for apoptosis, while PUMA is a p53-upregulated modulator of apoptosis.

In addition to apoptosis, Andarine can induce cellular senescence, a state of irreversible cell cycle arrest. researchgate.netnih.gov In A549 lung cancer cells, an increase in senescence-associated β-galactosidase activity was observed following treatment. researchgate.net This induction of senescence is thought to be linked to the upregulation of cyclin-dependent kinase inhibitory genes and GADD45A, which contribute to cell cycle arrest at the G1 phase. researchgate.netdntb.gov.ua Studies on glioblastoma cells also confirmed that Andarine exposure could induce cellular senescence. nih.gov

| Cell Line | Cancer Type | Pathway Induced | Key Gene Expression Changes | Reference |

| A549 | Lung Cancer | Apoptosis & Senescence | Upregulation of BAX, PUMA, GADD45A; Downregulation of BIRC5 | researchgate.netresearchgate.net |

| GBM | Glioblastoma Multiforme | Apoptosis & Senescence | Upregulation of genes for apoptosis, cell-cycle arrest, DNA damage response, and senescence | nih.gov |

| MCF-7 | Breast Cancer | Apoptosis | Upregulation of PUMA | researchgate.net |

| MDA-MB-231 | Breast Cancer | Apoptosis | Upregulation of BAX | researchgate.net |

Effects on Specific Signaling Pathways (e.g., PI3K/AKT/mTOR)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and it is often dysregulated in cancer. researchgate.net The effect of Andarine on this pathway appears to be cancer-type specific.

In a study on hepatocellular carcinoma (HCC) cells, Andarine was found to significantly impair tumor growth, migration, and proliferation by inhibiting the PI3K/AKT/mTOR signaling pathway. researchgate.netresearchgate.netbiorxiv.org This suggests that in HCC, Andarine's anti-cancer activity is at least partially mediated through the downregulation of this key survival pathway.

However, in pancreatic cancer cells (MIA-PaCa-2), research has established that the anti-carcinogenic activity of Andarine is not mediated by the PI3K/AKT/mTOR pathway. researchgate.netnih.gov This indicates that Andarine can exert its anti-proliferative effects through different, context-dependent mechanisms. In lung cancer cells, Andarine treatment led to the downregulation of the survival factor AKT, a key component of the PI3K/AKT/mTOR pathway. researchgate.net

Metabolomics Profiling in Cellular Contexts

Metabolomics studies have provided further insight into the cellular changes induced by Andarine. In non-small cell lung cancer A549 cells, Andarine treatment not only inhibited proliferation and migration but also significantly altered the metabolome profile. researchgate.netbiorxiv.org

Similarly, in breast cancer cells, metabolomics profiling revealed significant alterations in key metabolic pathways upon Andarine treatment. biorxiv.org These changes included shifts in phosphatidylcholine biosynthesis, catecholamine biosynthesis, and nucleotide metabolism, indicating a broad metabolic reprogramming that contributes to its anti-tumor effects. researchgate.netbiorxiv.org These findings suggest that Andarine's mechanism of action extends beyond the modulation of specific signaling pathways to a more comprehensive restructuring of the cancer cell's metabolic landscape. biorxiv.org

Future Research Directions and Emerging Trends in O De Phenyl Andarine Studies

Development of Enhanced Metabolite Identification and Quantification Methods

The detection of prohibited substances like Andarine relies heavily on the identification of its metabolites, such as O-De-phenyl Andarine, which can often be found in biological samples for a longer duration than the parent compound. chromatographyonline.com Future research is geared towards enhancing the sensitivity, specificity, and throughput of analytical methods for the identification and quantification of these metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for detecting Andarine and its metabolites. researchgate.netfarmaciajournal.comdshs-koeln.de Ongoing developments focus on ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separation of analytes. nih.govrevistadechimie.ro The optimization of sample preparation is also a critical area. Techniques such as enzymatic hydrolysis with enzymes like β-glucuronidase are employed to cleave conjugated metabolites, thereby increasing the concentration of the free metabolite for detection. nih.govnih.gov Solid-phase extraction (SPE) is another key sample preparation step that is continuously being refined to improve the recovery and purity of analytes from complex biological matrices like urine. nih.govuic.edu

The development of methods with lower limits of detection (LOD) is a persistent goal, with current methods achieving sensitivity in the picogram per milliliter (pg/mL) range. nih.gov This is particularly important for detecting the use of micro-doses of SARMs. nih.gov Furthermore, research is exploring the analysis of different biological matrices, including plasma and hair, to extend the window of detection. revistadechimie.ronih.gov

Table 1: Current and Developing Analytical Methods for Andarine Metabolite Detection

| Technique | Key Features & Advancements | Application |

|---|---|---|

| UHPLC-MS/MS | Increased separation efficiency and speed. nih.govrevistadechimie.ro High sensitivity and specificity. farmaciajournal.com | Primary tool for quantification and confirmation in anti-doping. farmaciajournal.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for confident identification of unknown metabolites. researchgate.netnih.govwada-ama.org | Metabolite discovery and structural elucidation. researchgate.netnih.gov |

| Enzymatic Hydrolysis | Cleavage of glucuronide and sulfate (B86663) conjugates to increase detectable metabolite concentration. nih.govnih.gov | Sample preparation for urine analysis. nih.gov |

| Solid-Phase Extraction (SPE) | Analyte concentration and sample clean-up. nih.govuic.edu | Sample preparation for various biological matrices. uic.edu |

Advanced Spectroscopic and Structural Characterization Techniques for Metabolites

The definitive identification of metabolites like this compound requires robust structural characterization. High-resolution mass spectrometry (HRMS) plays a pivotal role in this process by providing accurate mass data, which aids in determining the elemental composition of a molecule. researchgate.netnih.govwada-ama.org Tandem mass spectrometry (MS/MS) experiments further provide fragmentation patterns that offer clues to the metabolite's structure. researchgate.net

For unequivocal structural confirmation, particularly of synthesized reference standards, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. While direct NMR analysis of metabolites from biological samples is challenging due to low concentrations and matrix interference, it is crucial for characterizing synthesized standards of this compound. lgcstandards.comlgcstandards.com These standards are then used to confirm the identity of metabolites detected in authentic samples by comparing their chromatographic and mass spectrometric properties. The synthesis of this compound and its subsequent characterization by NMR and other spectroscopic techniques is a key area of research to support anti-doping efforts. tuwien.at

Table 2: Spectroscopic Data for this compound

| Property | Information | Source |

|---|---|---|

| Chemical Formula | C₁₁H₁₁F₃N₂O₅ | cymitquimica.com |

| Molecular Weight | 308.21 g/mol | cymitquimica.com |

| Appearance | Off-White to Pale Yellow Solid | cymitquimica.com |

| NMR Data | Conforms to the expected structure for synthesized reference material. | lgcstandards.comlgcstandards.com |

| Mass Spectrometry | Used for identification and structural elucidation through fragmentation patterns. | researchgate.netnih.gov |

Computational and Predictive Models for Metabolic Fate and Activity

Computational and predictive models are emerging as valuable tools in understanding the metabolic fate of drugs and other xenobiotics. In the context of SARMs, these models can predict potential metabolites of new compounds before they are even synthesized or detected in biological samples. This proactive approach is crucial for anti-doping agencies to stay ahead of new performance-enhancing drugs.

In silico models can simulate the metabolic pathways that a parent compound like Andarine is likely to undergo, including oxidation, reduction, hydrolysis, and conjugation. These predictions are based on the chemical structure of the compound and known enzymatic reactions in the human body. For instance, the dephenylation that leads to the formation of this compound is a key metabolic step that could potentially be predicted by such models. dshs-koeln.de

Furthermore, computational models can be used to predict the biological activity of metabolites. By modeling the interaction of this compound with the androgen receptor, researchers could hypothesize whether it retains any of the anabolic activity of the parent compound. While specific studies on the computational prediction of this compound's metabolic fate and activity are not yet widely published, this represents a significant area for future research.

Comparative Biochemical Analyses of Andarine Metabolites and Parent Compound

A comprehensive understanding of this compound requires a comparative analysis of its biochemical properties against the parent compound, Andarine, and other major metabolites. Such studies would aim to determine if the metabolic transformations alter the pharmacological profile of the original substance.

Key areas for comparative biochemical analysis include:

Receptor Binding Affinity: Investigating the binding affinity of this compound to the androgen receptor compared to Andarine. This would clarify whether the metabolite retains the ability to interact with the target receptor.

Anabolic and Androgenic Activity: In vitro and in vivo studies are needed to compare the anabolic effects on muscle and bone tissue, as well as any potential androgenic effects on other tissues. This would determine if this compound is an active or inactive metabolite.

Pharmacokinetics: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of Andarine and its metabolites. This information is crucial for understanding the detection window for each compound.

While Andarine has been shown to be an orally active partial agonist of the androgen receptor, the specific activity of this compound is not well-documented in publicly available research. wikipedia.org Future studies in this area will be critical for a complete toxicological and pharmacological assessment of Andarine and its metabolic products.

Q & A

Q. What methodological approaches are recommended for detecting O-De-phenyl Andarine in biological samples, and how do detection limits vary across techniques?

- Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS²) and selected reaction monitoring (LC-SRM) are validated for detecting this compound and its metabolites in serum and urine. For serum, molecularly imprinted nanoparticle surface plasmon resonance sensors achieve detection limits as low as mol/L for Andarine, with recoveries of mol/L ± 18% . In equine studies, phase I and II metabolites are prioritized due to rapid in vivo metabolism, requiring multi-day sampling post-administration .

Q. How do in vitro and in vivo models differ in studying this compound metabolism, and what are their limitations?

- Answer : In vitro models (e.g., equine hepatocyte microsomes) provide rapid metabolite profiling but lack physiological context, such as renal excretion or systemic circulation. In vivo studies in horses reveal prolonged detection windows (up to 4 days post-administration) for urinary metabolites like hydroxylated and glucuronidated derivatives. However, interspecies metabolic differences (e.g., humans vs. horses) limit translational validity .

Q. What contradictions exist between preclinical and clinical data on this compound’s safety and efficacy?

- Answer : Preclinical studies in rodents report increased bone density and muscle mass but also reversible vision impairment (e.g., yellow tint, blurred vision) . However, clinical development was abandoned due to unconfirmed safety profiles and lack of published human trials. Discrepancies arise from interspecies variations in androgen receptor binding affinity and tissue selectivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting data on this compound’s tissue selectivity versus systemic effects?

- Answer : Use dual-labeling techniques (e.g., radiolabeled Andarine) to track tissue distribution in vivo. Combine this with transcriptomic profiling of androgen-responsive genes in muscle, bone, and ocular tissues. Statistical tools like principal component analysis (PCA) can isolate tissue-specific pathways, while dose-response modeling quantifies selectivity thresholds .

Q. What statistical and computational strategies are effective for analyzing this compound’s molecular interactions with androgen receptors?

- Answer : Molecular docking simulations predict binding affinities to androgen receptor ligand-binding domains (LBDs). Pair these with molecular dynamics (MD) simulations to assess conformational stability. Validate predictions using surface plasmon resonance (SPR) assays to measure dissociation constants (). Cross-reference results with crystallographic data from analogous SARMs (e.g., Ostarine) .

Q. How should researchers address the lack of human pharmacokinetic data for this compound in doping-related studies?

- Answer : Leverage physiologically based pharmacokinetic (PBPK) modeling to extrapolate data from animal studies (e.g., canine half-life of ~200 minutes) to humans. Validate models using in vitro human hepatocyte assays and sparse sampling in observational cohorts. Prioritize urinary metabolites (e.g., hydroxylated derivatives) as biomarkers due to longer detection windows .

Methodological Guidance

- Data Interpretation : Use Bland-Altman plots to assess agreement between in vitro and in vivo metabolite profiles. Address outliers through targeted reanalysis of raw mass spectrometry data .

- Experimental Reproducibility : Document detailed protocols for microsomal incubations (e.g., S9 fraction preparation, cofactor concentrations) and LC-HRMS parameters (e.g., collision energies, resolution settings) .

- Ethical Compliance : Adhere to WADA guidelines for anti-doping research, including blind testing of samples and third-party verification of analytical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.